molecular formula C6H6N2 B139603 3-Pyridinemethanimine CAS No. 154394-30-6

3-Pyridinemethanimine

Cat. No. B139603
M. Wt: 106.13 g/mol
InChI Key: NGJRKTSKLFWZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinemethanimine, also known as 3-pyridylcarboxaldehyde imine, is an organic compound with the molecular formula C7H7N2. It is a yellow solid with a melting point of 92-94°C. 3-Pyridinemethanimine is used in various scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 3-Pyridinemethanimine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination results in a change in the fluorescence properties of the compound, which can be used for detection purposes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Pyridinemethanimine. However, it has been shown to be non-toxic and has low cytotoxicity, making it a suitable candidate for biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Pyridinemethanimine in lab experiments is its ability to selectively bind with certain metal ions, making it a useful tool for the detection of these ions in biological samples. However, one limitation is that it has a relatively low quantum yield, which can affect its sensitivity in certain applications.

Future Directions

There are several future directions for the use of 3-Pyridinemethanimine in scientific research. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. Another direction is the development of new fluorescent probes for biological imaging, utilizing the unique properties of 3-Pyridinemethanimine. Additionally, further research could be conducted to explore the potential of 3-Pyridinemethanimine in drug delivery systems and other biomedical applications.
In conclusion, 3-Pyridinemethanimine is a promising compound with unique properties that make it a useful tool for various scientific research applications. Its ability to selectively bind with certain metal ions and its low cytotoxicity make it a suitable candidate for biological applications. Further research is needed to explore its full potential in various fields of study.

Synthesis Methods

The synthesis of 3-Pyridinemethanimine can be achieved through various methods, including the reaction of 3-pyridinecarboxaldehyde with ammonia or hydrazine. Another method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The yield of 3-Pyridinemethanimine can be improved by using a catalytic amount of a Lewis acid such as zinc chloride.

Scientific Research Applications

3-Pyridinemethanimine has been used in various scientific research applications, including the development of fluorescent probes for biological imaging. It has been shown to have selective binding properties towards certain metal ions, such as copper and zinc. This property has been utilized in the development of biosensors for the detection of these metal ions in biological samples.

properties

IUPAC Name

pyridin-3-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRKTSKLFWZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598569
Record name 1-(Pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylmethanimine

CAS RN

154394-30-6
Record name 1-(Pyridin-3-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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